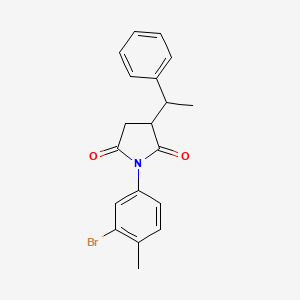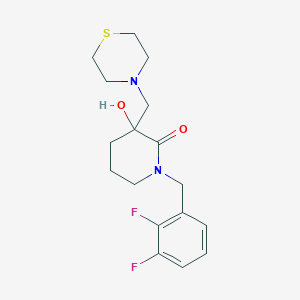
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine, also known as BMS-791325, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of the hepatitis C virus (HCV) NS5B polymerase, which is an essential enzyme for viral replication.
Applications De Recherche Scientifique
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been extensively studied for its potential therapeutic applications in the treatment of HCV infections. It has been shown to be a potent inhibitor of the NS5B polymerase, which is an essential enzyme for viral replication. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been shown to have potent antiviral activity against a broad range of HCV genotypes, including those that are resistant to current standard-of-care therapies. In addition to its antiviral activity, 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has also been shown to have immunomodulatory effects, which may enhance the immune response to HCV infection.
Mécanisme D'action
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine inhibits the NS5B polymerase by binding to a specific site on the enzyme. This binding prevents the enzyme from synthesizing new viral RNA, which is required for viral replication. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has a unique binding mode that allows it to target a conserved region of the NS5B polymerase, making it effective against a broad range of HCV genotypes.
Biochemical and Physiological Effects
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been shown to have potent antiviral activity against HCV in vitro and in vivo. In addition to its antiviral activity, 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has also been shown to have immunomodulatory effects, which may enhance the immune response to HCV infection. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for use in clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has several advantages for use in lab experiments. It is a potent inhibitor of the NS5B polymerase, making it effective against a broad range of HCV genotypes. It has a unique binding mode that allows it to target a conserved region of the enzyme, making it less susceptible to resistance mutations. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life, making it suitable for use in animal models and clinical trials.
One limitation of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine is that it is a small molecule inhibitor, which may limit its efficacy in certain patient populations. Additionally, the development of resistance to 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been observed in some patients, highlighting the need for combination therapies to prevent the emergence of resistance.
Orientations Futures
There are several future directions for the development of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine. One potential direction is the development of combination therapies that target multiple stages of the HCV life cycle. Another potential direction is the development of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine analogs that have improved pharmacokinetic and pharmacodynamic properties. Additionally, 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine may have potential applications in the treatment of other viral infections, such as Zika virus and dengue fever.
Conclusion
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in the treatment of HCV infections. It is a potent inhibitor of the NS5B polymerase, with a unique binding mode that allows it to target a conserved region of the enzyme. 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has a favorable pharmacokinetic profile, making it suitable for use in clinical trials. While there are limitations to the use of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine, there are several future directions for its development that may lead to improved therapies for viral infections.
Méthodes De Synthèse
The synthesis of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine involves a multi-step process that begins with the reaction of 4-methoxybenzylamine with 3-bromobenzophenone to form an intermediate compound. This intermediate is then reacted with piperidine to form the final product, 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine. The synthesis of 1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine has been optimized to produce high yields of pure compound suitable for use in scientific research.
Propriétés
IUPAC Name |
[3-(4-methoxyanilino)piperidin-1-yl]-(3-phenylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2O2/c1-29-24-14-12-22(13-15-24)26-23-11-6-16-27(18-23)25(28)21-10-5-9-20(17-21)19-7-3-2-4-8-19/h2-5,7-10,12-15,17,23,26H,6,11,16,18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASYFIBDVMIBSQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2CCCN(C2)C(=O)C3=CC=CC(=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-biphenylylcarbonyl)-N-(4-methoxyphenyl)-3-piperidinamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(cyclopropylacetyl)-7-(2,3-dimethoxybenzyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6059760.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B6059761.png)

![5-(3-nitrophenyl)-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B6059786.png)
![7-[2-(3,4-dimethoxyphenyl)ethyl]-3-phenylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6059800.png)
![N-[4-(4-benzyl-1-piperazinyl)phenyl]-2,2,2-trichloroacetamide](/img/structure/B6059807.png)
![N-(4-fluorophenyl)-1-{[1-(1-pyrrolidinyl)cyclopentyl]carbonyl}-3-piperidinamine](/img/structure/B6059811.png)
![6-(2-chlorophenyl)-3-{[2-(2-methoxyethyl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B6059813.png)

![1-(3-{4-methyl-7-[(2-methyl-2-propen-1-yl)oxy]-2-oxo-2H-chromen-6-yl}propanoyl)-4-piperidinecarboxamide](/img/structure/B6059833.png)
![{1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-3-piperidinyl}(3,4-dimethoxyphenyl)methanone](/img/structure/B6059834.png)
![3-{2-oxo-2-[3-(4-phenoxybenzoyl)-1-piperidinyl]ethyl}-1,3-thiazolidine-2,4-dione](/img/structure/B6059847.png)
![2-(3-methoxybenzyl)-4-[(1-methyl-1H-imidazol-2-yl)methyl]morpholine](/img/structure/B6059850.png)